molecular formula C10H9ClN2O B8808608 7-Chloro-4-methoxyquinolin-8-amine

7-Chloro-4-methoxyquinolin-8-amine

Cat. No. B8808608
M. Wt: 208.64 g/mol
InChI Key: NPJSYJVVPWPROX-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

7-Chloro-4-methoxy-8-nitro-quinoline (Intermediate 69) (261 mg, 1.1 mmol) was treated with 10% palladium on carbon (11.6 mg, cat) in EtOH (20 ml) in a Parr pressure reaction system and placed under a hydrogen atmosphere at 5 Barr pressure whilst stirring overnight. The pressure was released and the catalyst removed by filtration through celite. The solvent was removed in vacuo to give the title compound (246 mg, 100%).
Name
7-Chloro-4-methoxy-8-nitro-quinoline
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Intermediate 69
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[C:10]2[C:5]([C:6]([O:15][CH3:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1>[Pd].CCO>[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]2[C:5]([C:6]([O:15][CH3:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
7-Chloro-4-methoxy-8-nitro-quinoline
Quantity
261 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1[N+](=O)[O-])OC
Name
Intermediate 69
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1[N+](=O)[O-])OC
Name
Quantity
11.6 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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